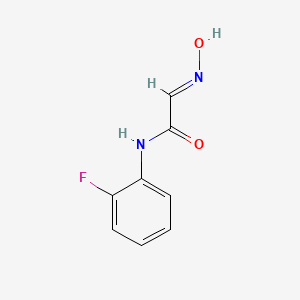

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

Descripción

Propiedades

IUPAC Name |

(2E)-N-(2-fluorophenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJRKAMDQGMILD-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The core synthetic approach to (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide involves the formation of the hydroxyiminoacetamide moiety through the reaction of 2-fluoroaniline (or its derivatives) with chloral hydrate and hydroxylamine hydrochloride under acidic aqueous conditions. This method is analogous to the preparation of related compounds such as (E)-N-(3-bromo-4-fluorophenyl)-2-(hydroxyimino)acetamide, which has been documented in patent literature with detailed reaction parameters.

Typical reaction conditions include:

- Reactants: 2-fluoroaniline, chloral hydrate, hydroxylamine hydrochloride

- Solvent: Water or aqueous medium

- Catalysts/Additives: Hydrochloric acid (HCl) to maintain acidic pH, sodium sulfate as a drying agent

- Temperature: Elevated temperatures around 85–90°C

- Reaction time: 3–4 hours with stirring until precipitate formation

The reaction proceeds via initial formation of an oxime intermediate from chloral hydrate and hydroxylamine hydrochloride, which then condenses with the 2-fluoroaniline to yield the hydroxyiminoacetamide product.

Example Preparation Procedure (Adapted from Patent CN115784966A)

| Step | Reagents and Quantities | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-fluoroaniline (6 g, 0.0316 mol), chloral hydrate (6.27 g, 0.0379 mol), hydroxylamine hydrochloride (8.78 g, 0.1263 mol), sodium sulfate (30 g), water (350 mL) | Slowly add HCl (9 mL), stir at 85°C for 4 hours | Formation of this compound precipitate |

| 2 | Filter and wash precipitate | Ambient temperature | Isolated pure product |

This method yields the target compound as a solid precipitate, which can be collected by filtration and purified by recrystallization if necessary.

Industrial Scale Considerations

Industrial production of this compound follows similar synthetic routes but emphasizes process optimization for yield, purity, and scalability. Key factors include:

- Continuous flow reactors to improve heat and mass transfer

- Automated pH and temperature control to maintain optimal reaction conditions

- Use of recrystallization and chromatographic purification to achieve high purity

- Waste minimization and solvent recycling for environmental compliance

These optimizations are informed by analogous industrial syntheses of related hydroxyiminoacetamides, where yields of 65–75% are typical with high purity.

Reaction Mechanism Insights

The preparation involves:

- Formation of an oxime intermediate from chloral hydrate and hydroxylamine hydrochloride

- Nucleophilic attack of the aniline nitrogen on the oxime carbonyl carbon

- Acid-catalyzed condensation to form the hydroxyiminoacetamide linkage

- Precipitation of the product due to limited solubility in aqueous acidic medium

The (E)-configuration of the hydroxyimino group is favored thermodynamically and confirmed by spectroscopic methods such as NMR and X-ray crystallography in related compounds.

Comparative Data Table of Preparation Parameters for Related Compounds

Analytical and Purification Techniques

- Purification: Recrystallization from suitable solvents (e.g., ethanol, water) or chromatographic methods (silica gel column chromatography) to separate E/Z isomers if present.

- Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy (notably N–O stretch ~1650 cm⁻¹), and mass spectrometry.

- Crystallography: X-ray diffraction studies confirm the E-configuration and hydrogen bonding patterns.

Summary of Research Findings

- The preparation of this compound is reliably achieved via condensation of 2-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride under acidic aqueous conditions at elevated temperatures.

- Reaction parameters such as temperature (85–90°C), acid concentration, and reaction time (3–4 hours) are critical for optimal yield and purity.

- Industrial scale-up involves process intensification techniques including continuous flow and automated control systems.

- The compound’s E-configuration is stable and confirmed by multiple spectroscopic and crystallographic methods.

- Analogous compounds with halogen substitutions on the phenyl ring follow similar synthetic routes, providing a robust framework for method adaptation.

This comprehensive analysis integrates patent literature, chemical databases, and peer-reviewed research to present an authoritative overview of the preparation methods for this compound.

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound’s reactivity is governed by two key groups:

A. Hydroxyimino Group (-NOH)

-

Tautomerism: Exhibits keto-enol tautomerism, influencing its hydrogen-bonding capacity and stability .

-

Coordination Chemistry: Can act as a ligand in metal complexes due to the lone pair on the nitrogen atom .

B. Fluorophenyl Group

-

Electron-Withdrawing Effects: The fluorine atom enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under specific conditions .

Reaction with Biological Targets

While primarily studied for its pharmacological potential, the compound’s hydroxyimino group participates in enzyme inhibition via hydrogen bonding .

Example Interaction:

-

PPAR-γ Binding: Competes with pioglitazone in TR-FRET assays, showing moderate affinity due to its ability to form hydrogen bonds with the receptor’s ligand-binding domain .

Stability and Degradation

Limited data exists on decomposition pathways, but the hydroxyimino group is susceptible to hydrolysis under acidic or alkaline conditions, yielding corresponding ketone or amine derivatives .

Comparative Reactivity Table

| Functional Group | Reaction Type | Observed Outcome |

|---|---|---|

| Hydroxyimino (-NOH) | Tautomerism | Stabilizes via intramolecular H-bond |

| Fluorophenyl (C6H4F) | Nucleophilic substitution | Low reactivity due to fluorine’s -I effect |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The compound's structure enhances its stability and lipophilicity, allowing for better penetration through biological membranes. The hydroxyimino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity, which is crucial for its therapeutic effects .

Anticancer Activity

Research indicates that (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide exhibits potential anticancer properties. The fluorine substitution enhances the compound's interaction with cancer cell receptors, leading to increased apoptosis in various cancer cell lines. In vitro studies have shown that this compound can inhibit tumor growth by affecting key signaling pathways involved in cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies reveal that this compound demonstrates significant inhibitory effects against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, which is vital for bacterial survival .

Structure-Activity Relationship Studies

A series of structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of this compound. These studies focus on modifying the fluorine position and the hydroxyimino group to enhance potency and selectivity against specific molecular targets. For instance, alterations in the phenyl ring have shown to increase the compound's efficacy against certain enzyme targets involved in disease processes .

Case Study: Inhibition of Metalloproteinases

In a notable case study, this compound was investigated as an inhibitor of matrix metalloproteinases (MMPs), which play a critical role in tissue remodeling and cancer metastasis. The study demonstrated that this compound effectively inhibited MMP-12 activity, showcasing its potential as a therapeutic agent in treating chronic obstructive pulmonary disease (COPD) and other conditions related to tissue remodeling .

Case Study: Neuropathic Pain Management

Another significant application is in neuropathic pain management. Research has indicated that this compound modulates pain pathways by interacting with sigma receptors, leading to reduced pain perception in animal models of neuropathy. This finding opens avenues for developing new analgesics based on this compound .

Data Tables

Mecanismo De Acción

The mechanism of action of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Substituent Variations

Key Observations:

- Positional Isomerism : The ortho-fluorine in the target compound may induce steric hindrance compared to the para-fluoro analog, affecting molecular conformation and intermolecular interactions. For example, the para-fluoro derivative is polymerized into PAIFPA, suggesting enhanced reactivity in the para position .

- Halogen Effects : Chlorine (electron-withdrawing) in the para position (N-(4-chlorophenyl) analog) stabilizes the crystal lattice via C–H⋯O and N–H⋯N hydrogen bonds, forming layered structures . Iodine’s bulkiness (ortho-I analog) may hinder packing efficiency but enhance X-ray diffraction properties .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- LogP values are estimated using analogs (e.g., N-phenyl derivative: LogP = 1.8 ). The ortho-fluorine may slightly increase hydrophobicity compared to para-substituted analogs.

- Crystalline derivatives (e.g., chloro analog) exhibit defined melting points, while alkylated variants (e.g., KR-27425) are often oils, reflecting flexibility in the side chain .

Actividad Biológica

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves examining its mechanisms of action, interactions with molecular targets, and the implications for therapeutic applications.

Chemical Structure and Properties

The compound features a fluorophenyl group and a hydroxyimino moiety, which contribute to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity and stability, allowing better membrane penetration and interaction with biological targets.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 195.19 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Moderately soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction may lead to modulation of several biochemical pathways, including inflammation and cellular signaling.

Molecular Targets

- Enzyme Inhibition : The compound has shown potential as an inhibitor of metalloproteinases, which are involved in tissue remodeling and various disease processes such as cancer and chronic inflammatory diseases .

- Receptor Binding : It may also interact with specific receptors, influencing cellular responses related to growth and apoptosis.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds similar to this compound. For instance, derivatives have demonstrated significant inhibitory effects against viral replication, with effective concentrations (EC) in the low micromolar range . While specific data for this compound's antiviral activity is limited, its structural analogs suggest a promising avenue for further research.

Antimicrobial Activity

The compound's ability to inhibit bacterial growth has been investigated. Preliminary findings indicate that it may exhibit antibacterial properties against Gram-positive bacteria, showcasing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

- Inhibition of Enzymatic Activity : A study evaluating the inhibition of human acetylcholinesterase (AChE) reported that compounds with similar structures exhibited varying degrees of inhibition, suggesting that this compound could be a candidate for further exploration in neurodegenerative diseases .

- Inflammatory Response Modulation : In vitro studies have shown that compounds containing hydroxyimino groups can reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound Name | EC / MIC (μM) | Mechanism of Action |

|---|---|---|

| N-(4-chloro-2-fluorophenyl)-2-(N-hydroxyimino)acetamide | 3.4 | Enzyme inhibition; receptor modulation |

| N-(2-chlorophenyl)-2-hydroxyiminoacetamide | 4.1 | Antiviral activity; enzyme inhibition |

| N-(2-bromophenyl)-2-hydroxyiminoacetamide | 5.0 | Antibacterial properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of 2-fluoroaniline with hydroxylamine hydrochloride and chloral hydrate in acidic media. A typical protocol involves dissolving 2-fluoroaniline in 0.1 M HCl, followed by sequential addition of hydroxylamine HCl, sodium sulfate (to control pH), and chloral hydrate. The reaction is stirred at 50–60°C for 12–24 hours, yielding the product after filtration and recrystallization. Key parameters include temperature control (50 ± 5°C), stoichiometric ratios (1:3.5:1.2 for 2-fluoroaniline:NH₂OH·HCl:chloral hydrate), and purification via ethanol recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- FT-IR : Confirms the presence of hydroxyimino (N–O stretch at ~930 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups.

- ¹H/¹³C-NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for fluorophenyl) and acetamide methylene protons (δ ~4.2 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 213) and fragmentation patterns.

- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N percentages .

Q. How can the antioxidant activity of this compound be evaluated in vitro?

- Methodological Answer : Standard assays include:

- DPPH Radical Scavenging : Measure absorbance at 517 nm after incubating the compound with DPPH solution; IC₅₀ values indicate potency.

- FRAP Assay : Quantify Fe³+ reduction to Fe²+ by monitoring absorbance at 593 nm.

- Positive controls (e.g., ascorbic acid) and dose-response curves (10–100 μM) are critical for comparative analysis. Fluorophenyl derivatives with halogen substitutions often show enhanced activity due to electron-withdrawing effects .

Advanced Research Questions

Q. What computational strategies can predict the biological target or binding interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., SHP2 phosphatase, as seen in related hydroxyimino acetamides).

- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) and key residue interactions (e.g., hydrogen bonds with catalytic residues).

- FMO (Fragment Molecular Orbital) Analysis : Identify charge-transfer interactions and binding energy contributions. For example, the hydroxyimino group may form strong hydrogen bonds with active-site aspartate residues .

Q. How can crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- X-ray Diffraction : Single-crystal analysis determines bond lengths (e.g., C=O at ~1.23 Å), dihedral angles (e.g., ~6° between acetamide and fluorophenyl planes), and hydrogen-bonding networks (N–H⋯O, O–H⋯N).

- SHELX Software Suite : Refine structures using SHELXL for small-molecule resolution. SHELXPRO can generate CIF files for publication.

- Hydrogen Bond Geometry : Tabulate distances (e.g., N–H⋯O = 2.89 Å) and angles to validate intramolecular interactions .

Q. What strategies address contradictions in biological activity data for fluorophenyl-hydroxyimino derivatives?

- Methodological Answer :

- Dose-Response Reproducibility : Ensure consistent purity (>95% by HPLC) and solvent controls (e.g., DMSO < 0.1%).

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3j, 3a in related studies) to identify substituent effects.

- Meta-Analysis : Cross-reference data from FRAP, DPPH, and cellular assays (e.g., ROS inhibition) to confirm mechanisms. For example, discrepancies may arise from assay-specific redox interference .

Q. How can dielectric spectroscopy elucidate the material properties of polymers derived from this compound?

- Methodological Answer :

- Polymer Synthesis : Condense (E)-isomers with acrylic acid to form amidoesters, then polymerize via radical initiation.

- Dielectric Constant (ε') and Loss (ε'') : Measure using impedance analyzers (e.g., 1 Hz–1 MHz). High ε' (~5–10) at low frequencies suggests dipole alignment.

- Modulus Formalism (M)**: Analyze ionic conductivity (σ) via , where ω is angular frequency. This reveals ion mobility in polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.